

A Comparative Guide to the Kinase Cross-Reactivity of JWG-071

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Compound of Interest

Compound Name: JWG-071

Cat. No.: B10817683

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JWG-071 is a potent and selective chemical probe for Extracellular signal-regulated kinase 5 (ERK5), also known as MAPK7.^{[1][2]} As with any kinase inhibitor, understanding its cross-reactivity profile is crucial for interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of **JWG-071**'s reactivity with other kinases, supported by available experimental data.

Quantitative Analysis of Kinase Inhibition

JWG-071 has been profiled against a panel of kinases to determine its selectivity. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) for **JWG-071** against its primary target, ERK5, and several notable off-target kinases.

Kinase	IC ₅₀ (nM)	Assay Platform
ERK5 (MAPK7)	88	Not Specified
LRRK2	109	Invitrogen Adapta
DCAMKL2	223	Invitrogen Z'-lyte
PLK4	328	Invitrogen Lanthascreen

Data sourced from Gray Lab and Selleck Chemicals websites.^{[1][2]}

Selectivity Insights:

- **JWG-071** demonstrates nearly equal potency against ERK5 and Leucine-rich repeat kinase 2 (LRRK2).^[1]
- It exhibits significantly improved selectivity (over 10-fold) for ERK5 compared to the BET bromodomain family member BRD4, a known off-target of the parent compound XMD8-92.
- However, **JWG-071** retains potency against other kinases, including DCAMKL1 and PLK4.

Experimental Protocols

The IC₅₀ values presented were determined using various commercially available kinase assay platforms. Below are detailed methodologies for the key assays cited.

Invitrogen Adapta™ Universal Kinase Assay (for LRRK2):

The Adapta™ assay is a fluorescence resonance energy transfer (FRET)-based immunoassay that measures kinase activity by detecting the formation of ADP.

- **Kinase Reaction:** The kinase (e.g., LRRK2), a suitable substrate, and ATP are combined in a reaction buffer. The reaction is initiated and allowed to proceed for a specified time, during which ATP is converted to ADP by the active kinase.
- **Detection:** A detection solution containing a europium-labeled anti-ADP antibody, an Alexa Fluor® 647-labeled ADP tracer, and EDTA (to stop the kinase reaction) is added.
- **Signal Measurement:** In the absence of ADP produced by the kinase, the tracer binds to the antibody, resulting in a high FRET signal. ADP produced by the kinase competes with the tracer for antibody binding, leading to a decrease in the FRET signal. The signal is measured on a suitable plate reader.
- **Inhibitor Profiling:** To determine the IC₅₀ of an inhibitor like **JWG-071**, the assay is performed with varying concentrations of the compound, and the resulting dose-response curve is used to calculate the IC₅₀ value.

Invitrogen Z'-LYTE™ Kinase Assay (for DCAMKL2):

The Z'-LYTE™ assay is another FRET-based method that measures kinase activity through the differential proteolysis of a phosphorylated versus a non-phosphorylated peptide substrate.

- **Kinase Reaction:** The kinase (e.g., DCAMKL2) is incubated with a FRET-peptide substrate and ATP. The kinase phosphorylates the peptide.
- **Development Reaction:** A site-specific protease is added that selectively cleaves the non-phosphorylated peptide.
- **Signal Measurement:** Cleavage of the non-phosphorylated peptide disrupts FRET, leading to a change in the emission ratio of the two fluorophores. Phosphorylation protects the peptide from cleavage, thus maintaining the FRET signal. The extent of phosphorylation is determined by measuring the emission ratio.
- **Inhibitor Profiling:** IC₅₀ values are determined by performing the assay in the presence of serially diluted **JWG-071**.

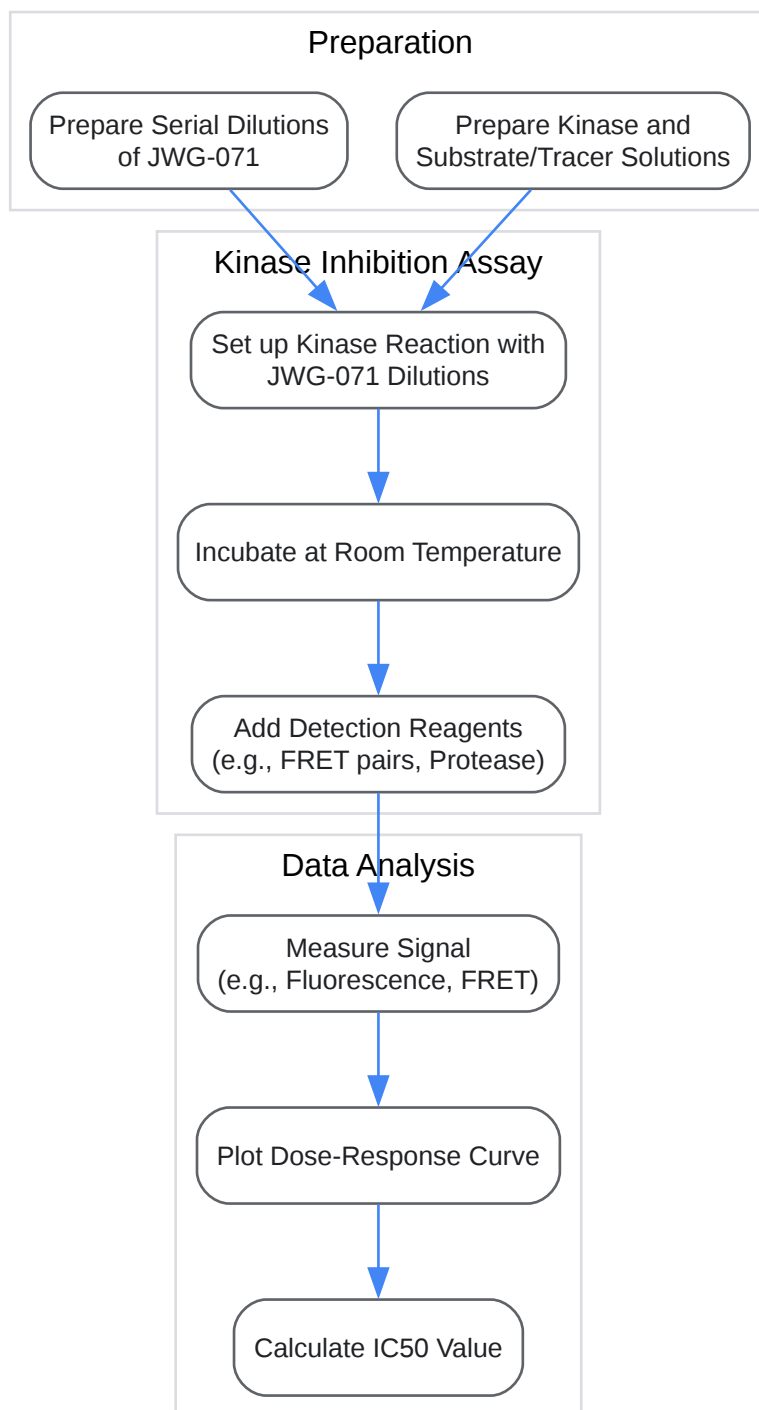
Invitrogen LanthaScreen™ Eu Kinase Binding Assay (for PLK4):

The LanthaScreen™ binding assay directly measures the binding of an inhibitor to a kinase.

- **Assay Principle:** The assay uses a terbium-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled tracer that binds to the ATP pocket of the kinase. This brings the terbium and the tracer into close proximity, resulting in a high FRET signal.
- **Competitive Binding:** An inhibitor (e.g., **JWG-071**) competes with the tracer for binding to the kinase's ATP site.
- **Signal Measurement:** As the inhibitor concentration increases, it displaces the tracer, leading to a decrease in the FRET signal.
- **Inhibitor Profiling:** The IC₅₀ is calculated from the dose-response curve of the inhibitor versus the FRET signal.

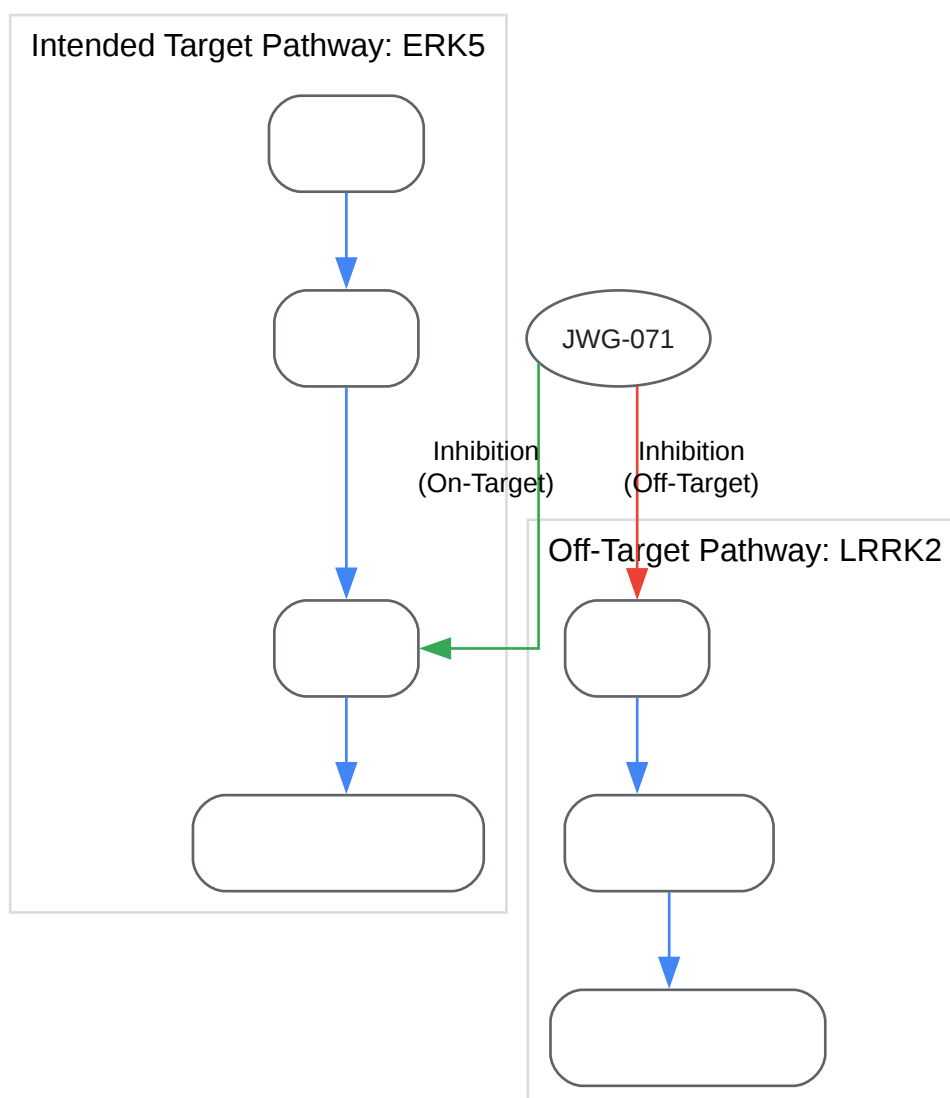
Visualizing Kinase Selectivity and Signaling Pathways

To provide a clearer understanding of the experimental process and the biological context of **JWG-071**'s activity, the following diagrams are provided.



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Figure 1. Experimental workflow for determining kinase inhibitor IC₅₀ values.



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Figure 2. Simplified signaling pathways of the intended target (ERK5) and a major off-target (LRRK2) of **JWG-071**.

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References

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- 2. selleckchem.com [selleckchem.com]
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